2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a carboxamide group at the 3-position, and a sulfonylphenyl group attached to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common synthetic route involves the reaction of 2-chloropyridine with a suitable sulfonyl chloride derivative to introduce the sulfonylphenyl groupThe final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine source under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonylation, and amination, followed by purification techniques like crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine: A simpler derivative used as an intermediate in the synthesis of more complex compounds.
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide: Lacks the chloro group but shares similar structural features.
Pyridine-3-carboxamide derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, sulfonylphenyl group, and piperidine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)25(23,24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYLRWIZRFPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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